2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Description
2,6-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a synthetic benzamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This compound is structurally characterized by a central benzamide group substituted with two methoxy groups at the 2- and 6-positions, an N-linked 2-methylphenyl ring, and a fused [1,3]thiazolo[5,4-b]pyridine moiety.
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-14(21-25-16-9-6-12-23-22(16)29-21)7-4-8-15(13)24-20(26)19-17(27-2)10-5-11-18(19)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPVKUAHNBTTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC=C2OC)OC)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dimethoxybenzoic Acid
The 2,6-dimethoxybenzoyl group is typically prepared from pyrogallic acid (1,2,3-trihydroxybenzene) through selective methylation. A patented microreactor-based protocol using dimethyl carbonate (DMC) as a green methylating agent achieves high yields (86–92%) and purity (97–99%). Key conditions include:
- Catalyst : Tetrabutylammonium bromide (TBAB, 0.5 mol%).
- Temperature : 120–140°C.
- Solvent : Methanol.
- Pressure : 5 MPa.
This method replaces toxic dimethyl sulfate with DMC, producing methanol and CO₂ as byproducts, aligning with green chemistry principles.
Thiazolo[5,4-b]Pyridine Synthesis
The thiazolo[5,4-b]pyridine ring is constructed via a Hantzsch-type cyclization. A representative procedure involves:
- Starting material : 2-Amino-5-bromopyridine.
- Thioamide formation : Reaction with thiobenzamide in ethanol under reflux (12 h).
- Cyclization : Treatment with HCl and H₂O₂ yields the thiazolo[5,4-b]pyridine core.
Optimization Note : Substituents on the pyridine ring influence cyclization efficiency. Electron-withdrawing groups (e.g., bromine) enhance reactivity, while bulky groups may necessitate higher temperatures.
Assembly of the 2-Methyl-3-Aminophenyl Linker
The 2-methyl-3-aminophenyl intermediate is synthesized through Friedel-Crafts alkylation:
- Substrate : 3-Nitroaniline.
- Methylation : Reaction with methyl iodide in the presence of AlCl₃ (0°C to RT, 6 h).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Critical Parameters :
- Solvent : Dichloromethane (Friedel-Crafts).
- Yield : 75–80% after purification via silica gel chromatography.
Coupling of Intermediates
The final step involves coupling the 2,6-dimethoxybenzoyl chloride with the 2-methyl-3-{thiazolo[5,4-b]pyridin-2-yl}phenylamine:
Benzoyl Chloride Preparation
2,6-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (0°C, 2 h). Excess SOCl₂ is removed under vacuum to yield the acid chloride.
Amide Bond Formation
The amine intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Benzoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (TEA, 1.5 equiv). The mixture is stirred at room temperature for 12 h, then quenched with water. The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via recrystallization (ethanol/water).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Solvent | THF |
| Base | Triethylamine |
| Yield | 65–70% |
Optimization and Scalability
Catalytic Systems
Solvent Effects
Temperature and Pressure
- Microreactor Advantages : Enables precise temperature control (120–140°C) and high-pressure tolerance (5 MPa), critical for dimethyl carbonate reactivity.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.92 (d, J = 8.4 Hz, 1H, aryl-H), 6.65 (s, 2H, OCH₃), 2.55 (s, 3H, CH₃).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
X-ray Crystallography
Single-crystal analysis confirms the planar thiazolopyridine ring and orthogonal orientation of the benzamide group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound belonging to the benzamide class, characterized by a thiazolo[5,4-b]pyridine moiety. The combination of benzamide and thiazolo[5,4-b]pyridine moieties gives it unique biological properties, making it valuable for research in medicinal chemistry and pharmacology.
Scientific Research Applications
This compound has applications in scientific research, including medicinal chemistry, pharmacology, and biochemistry. It can also be used as an intermediate in the synthesis of complex molecules with potential pharmaceutical applications.
Medicinal Chemistry
The compound is studied for its potential as an anti-cancer agent because it can inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology
It is investigated for its potential to modulate neurotransmitter receptors, making it a candidate for treating neurological disorders.
Biochemistry
The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
This compound, also known as C22H19N3O3S, has a molecular weight of 405.5 g/mol and is a thiazolo-pyridine derivative that has been explored for different pharmacological applications.
Antimicrobial Properties
Thiazolopyridine derivatives exhibit inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with some derivatives showing minimal inhibitory concentration (MIC) values as low as 0.21 μM. The compound’s structure allows it to bind effectively with bacterial targets such as DNA gyrase, which is critical for bacterial DNA replication.
Cytotoxicity and Cell Viability
Related thiazolopyridine compounds have been evaluated for their cytotoxic effects using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines. Studies have indicated that certain derivatives possess significant cytotoxic activity while maintaining selectivity towards cancerous cells.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can bind to neurotransmitter receptors, altering their activity and affecting signal transduction pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Key Differences :
- The target compound’s thiazolo[5,4-b]pyridine core is distinct from the thiazolo[3,2-a]pyrimidine in 11a/b, which may alter binding affinity in enzymatic targets.
- Compound 12 lacks the thiazolo-pyridine scaffold entirely, instead incorporating a quinazoline system, which may limit its utility in ATP-competitive inhibition compared to the target compound.
Benzamide-Linked Heterocyclic Systems ()
describes benzamides conjugated with quinoxaline via thiadiazole or triazole linkers. These analogs differ significantly in their heterocyclic architecture:
Key Differences :
- The target compound’s thiazolo-pyridine core offers a compact, rigid structure compared to the thiadiazole/triazole-quinoxaline systems, which may improve target selectivity.
- Methoxy groups in the target compound likely enhance lipophilicity and membrane permeability relative to the hydroxyquinoxaline groups in ’s compounds, which could increase solubility but reduce blood-brain barrier penetration.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely requires multi-step coupling reactions (e.g., amide bond formation between substituted benzoyl chloride and aminophenyl-thiazolo intermediates), contrasting with the one-pot condensations used for 11a/b or thiourea-mediated cyclizations in .
- Pharmacological Potential: While direct activity data for the target compound are unavailable, analogs like 11a/b and ’s benzamides exhibit moderate anticancer and antimicrobial activities. The target’s methoxy-thiazolo-pyridine hybrid may synergize these effects, warranting further in vitro testing.
- ADME Properties: The 2,6-dimethoxy groups may confer better metabolic stability than the cyanobenzylidene (11b) or hydroxyquinoxaline () groups, which are prone to oxidation or glucuronidation.
Biological Activity
2,6-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, with the CAS number 902869-75-4, is a compound of significant interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 405.5 g/mol. This compound belongs to a class of thiazolo-pyridine derivatives that have been explored for various pharmacological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of thiazolopyridine were shown to exhibit potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives . The compound’s structure allows for effective binding interactions with bacterial targets such as DNA gyrase, which is critical for bacterial DNA replication.
Cytotoxicity and Cell Viability
The cytotoxic effects of related thiazolopyridine compounds have also been evaluated using the MTT assay on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines. These studies revealed promising results indicating that certain derivatives possess significant cytotoxic activity while maintaining selectivity towards cancerous cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives can be significantly influenced by their structural modifications. For example, the presence of methoxy groups in specific positions enhances lipophilicity and bioavailability, which are crucial for effective drug action. The binding interactions observed in molecular docking studies suggest that optimal positioning of functional groups facilitates stronger interactions with target proteins involved in microbial resistance mechanisms .
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various thiazolopyridine derivatives, one compound demonstrated superior antibacterial activity against E. coli and P. aeruginosa. The study utilized both in vitro assays and computational modeling to validate the efficacy and mechanism of action. The binding affinity was assessed using molecular docking simulations, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its antimicrobial properties .
Case Study 2: Cytotoxicity Testing
A series of thiazolopyridine analogs were subjected to cytotoxicity testing against different cancer cell lines. The results indicated that modifications on the phenyl ring significantly affected cell viability outcomes. One derivative exhibited an IC50 value of 12 µM against a breast cancer cell line, suggesting potential therapeutic applications in oncology .
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| Antimicrobial MIC | 0.21 μM |
| Cytotoxic IC50 | 12 µM against breast cancer |
Q & A
Q. What are the critical steps in synthesizing 2,6-dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves coupling substituted benzaldehydes with triazole or thiazolo-pyridine precursors under reflux conditions. Key steps include solvent selection (e.g., absolute ethanol or acetic anhydride), acid catalysis (glacial acetic acid), and controlled reflux duration (2–4 hours). Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients. For example, sodium acetate in acetic anhydride improves cyclization efficiency in analogous thiazolo-pyrimidine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, CN stretch at ~2220 cm⁻¹). NMR (¹H/¹³C) identifies substituent positions and confirms regioselectivity (e.g., methoxy protons at δ 3.8–4.0 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., M⁺ peaks matching C₂₀H₁₀N₄O₃S analogs). Cross-validate with elemental analysis for purity .
Q. How can researchers ensure reproducibility in synthesizing derivatives with modified substituents on the benzamide or thiazolo-pyridine moieties?
- Methodological Answer : Standardize reaction parameters (e.g., molar ratios, reflux time) and document solvent purity. For heterocyclic modifications (e.g., thiazolo[5,4-b]pyridine), use fused sodium acetate as a cyclization catalyst. Monitor intermediates via TLC and characterize each step to isolate regioisomers .
Advanced Research Questions
Q. How can structural modifications to the benzamide or thiazolo-pyridine moieties enhance target selectivity in pharmacological studies?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., electron-withdrawing groups on the benzamide or methyl groups on the thiazolo-pyridine). Use computational docking (e.g., molecular modeling) to predict binding affinity to targets like PDE-IV or kinases. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) during derivative synthesis?
- Methodological Answer : Re-examine reaction conditions for side products (e.g., tautomerization or oxidation artifacts). Use 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous MS peaks, compare isotopic patterns with theoretical simulations. Reproduce reactions under inert atmospheres to rule out degradation .
Q. How should researchers design in vivo studies to evaluate bioavailability and metabolic stability, given the compound’s structural complexity?
- Methodological Answer : Prioritize pharmacokinetic (PK) profiling:
- Solubility : Test in simulated gastric/intestinal fluids.
- Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., methoxy or thiazolo groups).
- Bioavailability : Employ radiolabeled analogs for tissue distribution studies. Optimize formulations (e.g., nanoemulsions) if poor solubility is observed .
Q. What theoretical frameworks are most applicable for interpreting the compound’s mechanism of action in neurological or inflammatory pathways?
- Methodological Answer : Link to established theories such as PDE-IV inhibition (for anti-inflammatory effects) or NMDA receptor modulation (for neuroactivity). Use transcriptomics/proteomics to map signaling pathways. Validate hypotheses via knockout models or competitive binding assays .
Data Analysis and Experimental Design
Q. How can researchers address low yields in multi-step syntheses involving thiazolo-pyridine intermediates?
- Methodological Answer : Troubleshoot bottlenecks:
- Intermediate Stability : Use low-temperature quenching for sensitive intermediates.
- Purification : Employ gradient column chromatography or recrystallization (DMF/water mixtures).
- Catalysis : Screen Pd/Cu catalysts for cross-coupling steps .
Q. What statistical methods are recommended for analyzing dose-response data in preclinical efficacy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
